n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19964145
InChI: InChI=1S/C13H14N2S/c1-9-2-4-10(5-3-9)12-8-16-13(15-12)14-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H14N2S
Molecular Weight: 230.33 g/mol

n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine

CAS No.:

Cat. No.: VC19964145

Molecular Formula: C13H14N2S

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine -

Specification

Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol
IUPAC Name N-cyclopropyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C13H14N2S/c1-9-2-4-10(5-3-9)12-8-16-13(15-12)14-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)
Standard InChI Key KJQNZQYEQHJKSV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC3CC3

Introduction

n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine is a chemical compound featuring a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen. This compound is specifically modified with a cyclopropyl group and a para-tolyl group attached to the thiazole ring. The cyclopropyl group is a three-membered ring of carbon atoms, and the para-tolyl group is a benzene ring with a methyl group attached at the para position.

Synthesis and Applications

While specific synthesis methods for n-Cyclopropyl-4-(p-tolyl)thiazol-2-amine are not detailed in the available literature, thiazole derivatives are generally synthesized through condensation reactions involving thioamides or thioesters with various aldehydes or ketones. These compounds are of interest due to their potential biological activities, including antimicrobial and anticancer properties.

Biological Activities of Thiazole Derivatives

Thiazole derivatives have been extensively studied for their biological activities. They exhibit a range of effects, including:

  • Antimicrobial Activity: Some thiazole derivatives show antibacterial efficacy, though often weaker than standard antibiotics. For example, certain thiazole amide derivatives have demonstrated MIC values ranging from 32 μg/mL to several hundred μg/mL against bacteria like E. coli and S. aureus .

  • Anticancer Activity: Thiazole compounds have been explored for their anticancer properties, including antimigration and anti-invasion activities in cancer cells. Modifications to the thiazole ring, such as varying alkyl chain lengths on the nitrogen atom, can significantly impact these activities .

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